molecular formula C15H9Cl3N2OS B14870193 2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol

2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol

Cat. No.: B14870193
M. Wt: 371.7 g/mol
InChI Key: WNVNKUXYOCVHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2,3,6-trichlorobenzylthio Group: The 2,3,6-trichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2,3,6-trichlorobenzyl chloride in the presence of a suitable base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Quinazolinone Core: Utilizing high-yield cyclization reactions to produce the quinazolinone core.

    Efficient Introduction of the 2,3,6-trichlorobenzylthio Group: Optimizing the nucleophilic substitution reaction to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby disrupting metabolic pathways.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, leading to the inhibition of replication or transcription processes.

    Modulation of Receptor Activity: Binding to and modulating the activity of specific receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-((2,3-dichlorobenzyl)thio)quinazolin-4(3H)-one: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.

    2-((2,4,6-trichlorobenzyl)thio)quinazolin-4(3H)-one: Has a different substitution pattern on the benzyl group, potentially leading to different chemical and biological properties.

    2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or benzyl group, each with unique properties and applications.

Properties

Molecular Formula

C15H9Cl3N2OS

Molecular Weight

371.7 g/mol

IUPAC Name

2-[(2,3,6-trichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H9Cl3N2OS/c16-10-5-6-11(17)13(18)9(10)7-22-15-19-12-4-2-1-3-8(12)14(21)20-15/h1-6H,7H2,(H,19,20,21)

InChI Key

WNVNKUXYOCVHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC(=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.